molecular formula C14H17NO2 B14302488 8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine CAS No. 116468-90-7

8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine

Katalognummer: B14302488
CAS-Nummer: 116468-90-7
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: WIOPBUAMUODUGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a methoxymethoxy group and a dimethylamine group attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the synthesis of DNA or interfere with cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-(Methoxymethoxy)-N,N-dimethylnaphthalen-1-amine is unique due to the presence of both the methoxymethoxy and dimethylamine groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

116468-90-7

Molekularformel

C14H17NO2

Molekulargewicht

231.29 g/mol

IUPAC-Name

8-(methoxymethoxy)-N,N-dimethylnaphthalen-1-amine

InChI

InChI=1S/C14H17NO2/c1-15(2)12-8-4-6-11-7-5-9-13(14(11)12)17-10-16-3/h4-9H,10H2,1-3H3

InChI-Schlüssel

WIOPBUAMUODUGD-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.